molecular formula C18H24N2O3 B13649369 Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13649369
M. Wt: 316.4 g/mol
InChI Key: IYQAAZHLBBJUNB-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[320]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Uniqueness

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[320]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the phenylethyl group

Biological Activity

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24N2O3
  • Molar Mass : 316.39 g/mol
  • CAS Number : 1133325-41-3

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological systems, including its potential as an inhibitor in certain biochemical pathways.

Research indicates that compounds similar to this compound may interact with specific receptors or enzymes involved in metabolic pathways, potentially leading to therapeutic effects. For instance, studies have shown that structural analogs can inhibit type III secretion systems (T3SS) in pathogenic bacteria, which is crucial for their virulence .

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by inhibiting bacterial secretion systems, which are essential for the pathogenicity of various bacteria.
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines, showing potential for further development as anticancer agents.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also play a role in modulating immune responses.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds:

StudyFindings
Pendergrass et al., 2015Demonstrated that certain diazabicyclo compounds inhibit T3SS activity at concentrations as low as 50 μM .
Ambeed ReportHighlighted the structural similarities between tert-butyl 7-oxo derivatives and known inhibitors of bacterial virulence factors .
PubChem AnalysisProvided insight into the molecular interactions and potential binding sites within target enzymes .

Properties

IUPAC Name

tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(13-8-6-5-7-9-13)20-14-10-11-19(15(14)16(20)21)17(22)23-18(2,3)4/h5-9,12,14-15H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQAAZHLBBJUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CCN(C3C2=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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